
1-(3-Fluorosulfonyloxyphenyl)pyrrolidine
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Overview
Description
1-(3-Fluorosulfonyloxyphenyl)pyrrolidine is a compound that belongs to the class of fluorinated pyrrolidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry due to the unique properties imparted by the fluorine atom. The presence of the fluorosulfonyloxy group enhances the compound’s reactivity and potential for various applications in scientific research and industry.
Preparation Methods
One common method is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes . This method allows for the efficient production of enantioenriched fluoropyrrolidines with high yields and excellent stereoselectivities. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Fluorosulfonyloxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorosulfonyloxy group to other functional groups, such as hydroxyl or amine groups.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Fluorosulfonyloxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(3-Fluorosulfonyloxyphenyl)pyrrolidine can be compared with other fluorinated pyrrolidines and sulfonamides. Similar compounds include:
3,3-Difluoropyrrolidine: Known for its high biological activity and use in medicinal chemistry.
3,3,4-Trifluoropyrrolidine: Exhibits unique structural properties and high stereoselectivity in reactions.
Pyrrolidine-2,3-diones: These compounds have shown significant antimicrobial properties and are used in pharmacotherapy. The uniqueness of this compound lies in its specific fluorosulfonyloxy group, which imparts distinct reactivity and biological activity compared to other fluorinated pyrrolidines.
Properties
IUPAC Name |
1-(3-fluorosulfonyloxyphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c11-16(13,14)15-10-5-3-4-9(8-10)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYEXRUXYRYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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